molecular formula C15H11ClN2O2 B6418699 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 18756-07-5

4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6418699
CAS No.: 18756-07-5
M. Wt: 286.71 g/mol
InChI Key: VGXWTIHBPFIIPB-UHFFFAOYSA-N
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Description

4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound that belongs to the class of quinoxaline derivatives

Preparation Methods

The synthesis of 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of solvents .

Chemical Reactions Analysis

4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

4-(2-chlorobenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-2-1-5-10(11)15(20)18-9-14(19)17-12-7-3-4-8-13(12)18/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXWTIHBPFIIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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